ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate
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Overview
Description
Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate is a chemical compound with the CAS Number: 1888488-93-4 . It has a molecular weight of 297.15 . The compound is typically stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, has been a subject of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13BrN2O2/c1-2-17-12(16)11(14)9-6-15-10-4-3-7(13)5-8(9)10/h3-6,11,15H,2,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4°C . It has a molecular weight of 297.15 .Future Directions
The future directions for research on ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate and similar indole derivatives are likely to involve further exploration of their synthesis methods and biological applications . Given their significant role in cell biology and their potential for treating various disorders, these compounds are likely to continue attracting the attention of researchers .
Mechanism of Action
Target of Action
Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate is a derivative of indole, a heterocyclic compound that is prevalent in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been shown to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show antiviral activity against influenza A and Coxsackie B4 virus .
Pharmacokinetics
The polar nature of the imidazole ring, a common feature in indole derivatives, is known to improve the pharmacokinetic parameters of these compounds .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-17-12(16)11(14)9-6-15-10-4-3-7(13)5-8(9)10/h3-6,11,15H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHHHJINARUKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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